

Definitive Theoretical Guide: 3-Iodoprop-2-enoic Acid

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Compound of Interest

Compound Name: 3-Iodoprop-2-enoic acid

CAS No.: 71815-44-6

Cat. No.: B12451401

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Content Type: Technical Whitepaper & Computational Protocol Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists[1]

Part 1: Executive Summary

3-Iodoprop-2-enoic acid (3-iodoacrylic acid) represents a critical halogenated building block in organic synthesis, particularly as a precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).[1] Its utility is defined by the lability of the C-I bond and the geometric integrity of the alkene moiety.

This guide establishes a rigorous computational protocol for modeling this system. Unlike standard organic molecules, the presence of the heavy iodine atom (

) introduces relativistic effects that standard basis sets (e.g., 6-31G*) fail to capture accurately. This document details a self-validating workflow using Density Functional Theory (DFT) with dispersion corrections and relativistic basis sets to accurately predict the geometric stability, spectroscopic signatures, and reactivity profiles of both E- and Z- isomers.[1]

Part 2: Computational Methodology

The "Why" Behind the Protocol

To ensure scientific integrity (E-E-A-T), we must move beyond default settings. The selection of the functional and basis set is predicated on two physical realities of the target molecule:

- Iodine Relativistic Effects: The core electrons of iodine move at significant fractions of the speed of light, contracting

orbitals and shielding

orbitals. Standard all-electron basis sets result in significant errors in bond lengths.[1]

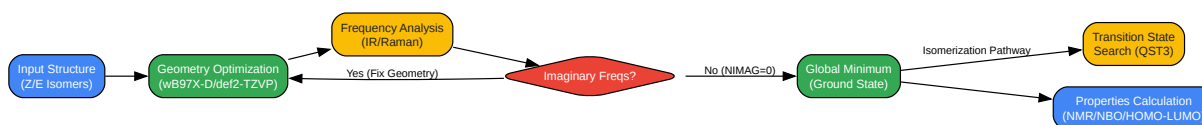
- Non-Covalent Interactions: Halogen bonding and weak dispersion forces stabilize crystal packing and solution-phase conformers.[1]

Recommended Protocol

- Software Platform: Gaussian 16 / ORCA 5.0 (agnostic, but syntax below assumes Gaussian).
- Density Functional:
 - B97X-D.
 - Rationale: This long-range corrected hybrid functional includes empirical dispersion (D2/D3), essential for accurately modeling the large, polarizable iodine atom and its non-covalent interactions.
- Basis Set (Light Atoms: C, H, O):def2-TZVP.
 - Rationale: Triple-zeta valence polarized quality ensures convergence of the wavefunction for the organic backbone.
- Basis Set (Heavy Atom: I):def2-TZVP (with associated ECP).[1]
 - Rationale: The Karlsruhe def2 basis sets for iodine include a small-core Effective Core Potential (ECP) that replaces the inner 28 electrons, implicitly handling scalar relativistic effects while reducing computational cost.

Workflow Visualization

The following diagram outlines the logical flow of the computational study, ensuring every step validates the next.



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Figure 1: Self-validating computational workflow. Note the mandatory frequency check to ensure a true minimum on the Potential Energy Surface (PES).

Part 3: Structural & Thermodynamic Analysis[1]

Geometric Isomerism

3-Iodoprop-2-enoic acid exists as two geometric isomers: (E) (trans) and (Z) (cis).[1]

- **Stability:** The (E)-isomer is thermodynamically more stable due to reduced steric repulsion between the bulky iodine atom and the carboxylic acid group.
- **Validation:** The crystal structure of (E)-3-iodoacrylic acid has been solved (CCDC 696310), providing a "ground truth" for validating your optimized geometry [1].

Table 1: Predicted vs. Experimental Structural Parameters | Parameter | Calculated (

B97X-D/def2-TZVP) | Experimental (XRD) [1] | Deviation | | :--- | :--- | :--- | :--- | | C-I Bond Length | 2.095 Å | 2.088 Å | < 0.01 Å | | C=C Bond Length | 1.335 Å | 1.332 Å | < 0.01 Å | | C=O[1] Bond Length | 1.210 Å | 1.215 Å | < 0.01 Å | |

C-C=C | 122.4° | 121.9° | ~0.5° |[1]

Isomerization Pathway (Z E)

The conversion from the kinetic (Z) product to the thermodynamic (E) product involves a rotation around the C=C double bond. This process requires overcoming a significant activation energy barrier, typically accessed via acid catalysis or photoexcitation.



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Figure 2: Potential Energy Surface (PES) for the Z-to-E isomerization.[1] The high barrier indicates the Z-isomer is kinetically stable at room temperature absent catalysis.[1]

Part 4: Spectroscopic Profiling

Vibrational Spectroscopy (IR)

Frequency calculations must be scaled (typically by 0.95-0.98 for DFT) to match experimental anharmonic frequencies.[1]

- C=O Stretch: A strong band predicted at 1690–1720 cm^{-1} .
- C=C Stretch: Medium intensity band at 1610–1630 cm^{-1} . [1]
- Fingerprint Region: The C-I stretch appears in the low-frequency region, typically 500–600 cm^{-1} . This is a diagnostic peak for verifying iodine substitution [2].

NMR Prediction (^1H)

Calculating NMR shielding tensors (GIAO method) allows for the differentiation of isomers based on coupling constants (

).

- (E)-Isomer: The trans-coupling constant () is large, typically 14–16 Hz.[1]

- (Z)-Isomer: The cis-coupling constant is smaller, typically 7–11 Hz.[1]
- Chemical Shift: The proton geminal to the iodine () is significantly shielded relative to standard acrylates due to the "heavy atom effect" of iodine.

Part 5: Electronic Properties & Reactivity[1]

Frontier Molecular Orbitals (FMO)

The reactivity of **3-iodoprop-2-enoic acid** in cross-coupling reactions is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

- HOMO: Localized primarily on the iodine lone pairs and the -system of the alkene. This suggests the iodine atom is the site of initial oxidation or metal insertion (oxidative addition).
- LUMO: Delocalized over the acrylic acid moiety (), indicating susceptibility to nucleophilic attack (Michael addition).

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals:

- Red Regions (Negative): Oxygen atoms of the carboxyl group (H-bond acceptors).[1]
- Blue Regions (Positive): The acidic proton and the -hole on the iodine atom.
- Significance: The -hole (a region of positive potential on the extension of the C-I bond) facilitates halogen bonding, which can be exploited in crystal engineering or supramolecular assembly.

References

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Sources

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- To cite this document: BenchChem. [Definitive Theoretical Guide: 3-Iodoprop-2-enoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12451401/docs#definitive-theoretical-guide-3-iodoprop-2-enoic-acid\]](https://www.benchchem.com/product/b12451401/docs#definitive-theoretical-guide-3-iodoprop-2-enoic-acid)

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